Acetic acid; benzene-1,3-diol

Description

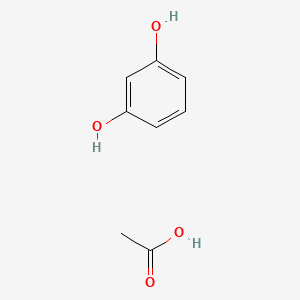

Acetic acid; benzene-1,3-diol is an organic compound combining acetic acid (a carboxylic acid) and benzene-1,3-diol (resorcinol), a diol with hydroxyl groups at the 1 and 3 positions of the benzene ring. This combination could enable diverse applications, such as:

- Chemical synthesis: Participation in esterification, oxidation, or polymerization reactions.

- Biological activity: Potential antioxidant or antimicrobial properties due to phenolic hydroxyl groups .

- Industrial uses: Stabilizers, intermediates, or solvents in pharmaceutical or material science .

Properties

Molecular Formula |

C8H10O4 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

acetic acid;benzene-1,3-diol |

InChI |

InChI=1S/C6H6O2.C2H4O2/c7-5-2-1-3-6(8)4-5;1-2(3)4/h1-4,7-8H;1H3,(H,3,4) |

InChI Key |

GFTDQJAZMGKDSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid; benzene-1,3-diol can be achieved through several methods. One common method involves the hydroxylation of benzene derivatives. For instance, benzene can be hydroxylated using hydrogen peroxide in the presence of a catalyst to form benzene-1,3-diol. Another method involves the reduction of diketones using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of benzene-1,3-diol typically involves the catalytic hydroxylation of benzene or the reduction of 1,3-dinitrobenzene. Acetic acid is produced industrially by the oxidation of ethanol or the carbonylation of methanol. The combination of these two compounds can be achieved through esterification reactions under acidic conditions.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

Resorcinol’s electron-rich aromatic ring facilitates regioselective electrophilic substitutions. Key examples include:

Iodination

-

Reaction Conditions : Iodine (I₂) or iodine monochloride (ICl) in acidic media.

-

Products :

-

With I₂: 2-iodoresorcinol (major) and 4-iodoresorcinol (minor) via electrophilic attack at the most activated positions.

-

With ICl: 4-iodoresorcinol becomes the dominant product due to altered electrophile polarization.

-

-

Mechanism :

| Electrophile | Major Product | Yield | Minor Product |

|---|---|---|---|

| I₂ | 2-Iodoresorcinol | 56% | 4-Iodoresorcinol |

| ICl | 4-Iodoresorcinol | 72% | 2,4-Diiodoresorcinol |

Condensation Reactions

Resorcinol reacts with carboxylic acids or anhydrides to form ketones or fluorescein derivatives:

Acetylation with Acetic Anhydride

-

Reaction : Resorcinol + acetic anhydride → resacetophenone (2,4-dihydroxyacetophenone).

-

Application : Key intermediate in dye synthesis.

Oxidation Reactions

Resorcinol undergoes oxidation under controlled conditions:

Hydrogen Peroxide Oxidation

-

Product : Hydroxyhydroquinone (1,2,4-trihydroxybenzene) .

-

Mechanism : Enzymatic hydroxylation observed in Azoarcus anaerobius bacterial extracts, utilizing nitrate as an electron acceptor .

Nitric Acid Oxidation

Benzoylation and Acylation

Resorcinol reacts with benzoyl chloride to form substituted aryl ketones:

Friedel-Crafts Benzoylation

-

Reaction : Resorcinol + benzoyl chloride → 4-benzoylresorcinol .

-

Conditions : AlCl₃ catalyst.

-

Proof of Structure : Decarboxylation of the product yields 4-benzoylresorcinol .

Reduction and Ring-Opening

Partial hydrogenation and subsequent reactions alter resorcinol’s structure:

Catalytic Hydrogenation

-

Product : 1,3-cyclohexanedione (dihydroresorcinol).

Alkaline Fusion

-

Reaction : Fusion with KOH yields phloroglucinol (1,3,5-trihydroxybenzene) and pyrocatechol (1,2-dihydroxybenzene) .

Complexation with Borates

Resorcinol forms stable borate complexes, influencing its reactivity in chromatography and buffer systems .

Scientific Research Applications

Acetic acid; benzene-1,3-diol has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of dyes, plastics, and pharmaceuticals

Mechanism of Action

The mechanism of action of acetic acid; benzene-1,3-diol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and other biomolecules, altering their structure and function. The carboxyl group of acetic acid can participate in acid-base reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Research Findings

- Lipophilicity and Bioavailability: Long-chain derivatives like 5-(pentadec-1-enyl)benzene-1,3-diol exhibit 10-fold higher membrane permeability than orcinol, making them ideal for topical formulations .

- Catalytic Behavior : Acetic acid;cyclohexa-1,3-diene-1,3-diol generates benzene as a major product (85% yield) under Pd-catalyzed oxidation, outperforming cyclohexa-1,4-diene derivatives .

- Receptor Binding : Indazolyl-substituted benzene-1,3-diols (e.g., 4-[1-(3-methylbut-2-en-1-yl)-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol) show sub-2.3 Å binding distances to estrogen receptors, indicating high affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.